molecular formula C22H22N4O3S B2665309 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 2319874-43-4

4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2665309
CAS No.: 2319874-43-4
M. Wt: 422.5
InChI Key: LXTIZIKMNJPJKB-UHFFFAOYSA-N
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Description

4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of isothiazolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, a benzyl group, and an isothiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3,5-dimethylpyridine and 3-methylbenzyl chloride. The synthesis process may involve the following steps:

    Alkylation: The 4-methoxy-3,5-dimethylpyridine is alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as thiourea, to form the isothiazolopyrimidine core.

    Oxidation: The final step involves oxidation to introduce the dione functionality, using an oxidizing agent like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction could involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: shares structural similarities with other isothiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and isothiazolopyrimidine moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-13-6-5-7-16(8-13)10-26-21(27)19-18(12-30-24-19)25(22(26)28)11-17-15(3)20(29-4)14(2)9-23-17/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTIZIKMNJPJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=NC=C(C(=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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